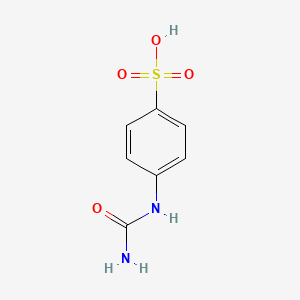
4-(Carbamoylamino)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carbamoylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a carbamoylamino group (-NH-CO-NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene using concentrated sulfuric acid or oleum to produce benzenesulfonic acid . This intermediate can then be reacted with urea under controlled conditions to introduce the carbamoylamino group, resulting in the formation of 4-(Carbamoylamino)benzene-1-sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for efficient production and high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carbamoylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic esters.
Reduction: Amines or other reduced derivatives.
Substitution: Nitrobenzene derivatives or halogenated benzene compounds.
Aplicaciones Científicas De Investigación
4-(Carbamoylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-sulfonic acid interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group may also interact with active sites of enzymes, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
Sulfanilic acid: Contains both sulfonic acid and amino groups, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A derivative of toluene with a sulfonic acid group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-(Carbamoylamino)benzene-1-sulfonic acid is unique due to the presence of both the carbamoylamino and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Propiedades
Número CAS |
6052-44-4 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
4-(carbamoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-7(10)9-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H3,8,9,10)(H,11,12,13) |
Clave InChI |
XJJDJRSMXUUIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


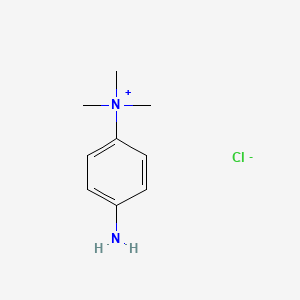


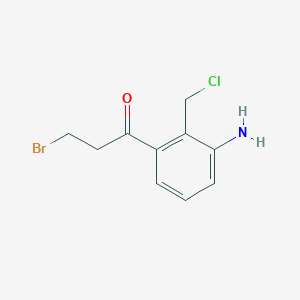

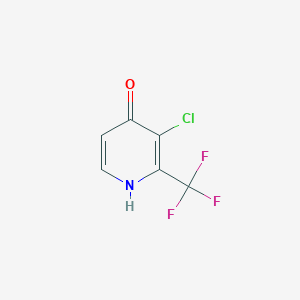

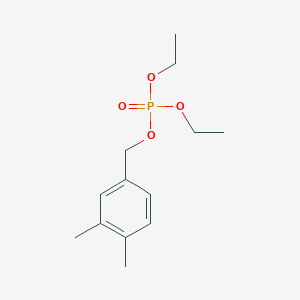
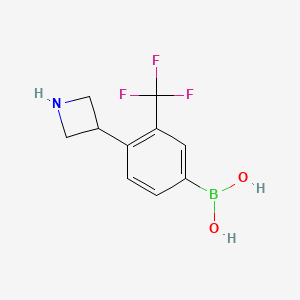

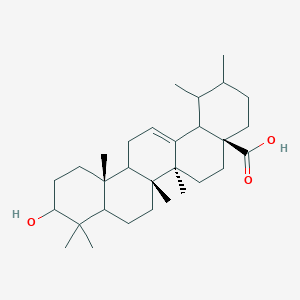
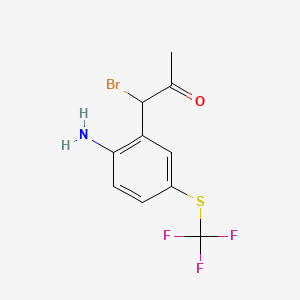
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
